(4-(Methylsulfinyl)phenyl)boronic acid

Physical property comparison Melting point Crystallinity

Post-synthetic oxidation of sulfide to sulfoxide boronic acids is low-yielding (~10%) and risks boronic acid degradation. (4-(Methylsulfinyl)phenyl)boronic acid (CAS 166386-48-7) at ≥98% purity provides the pre-formed methylsulfinyl group for reliable Suzuki coupling. • Direct access to Mcl-1 inhibitors (US 20230029194 A1) & GSK-3β inhibitor TCS 2002 (IC₅₀ 35 nM) • Hammett σₚ ~+0.49 bridges electronic gap between sulfide (σₚ ≈0.00) and sulfone (σₚ ≈+0.72) analogs • Stable at 2-8°C; shipped ambient for global delivery

Molecular Formula C7H9BO3S
Molecular Weight 184.03 g/mol
CAS No. 166386-48-7
Cat. No. B065557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Methylsulfinyl)phenyl)boronic acid
CAS166386-48-7
Molecular FormulaC7H9BO3S
Molecular Weight184.03 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)S(=O)C)(O)O
InChIInChI=1S/C7H9BO3S/c1-12(11)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3
InChIKeyYOTGALZTDVXUKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methylsulfinyl)phenylboronic Acid: Procurement & Technical Baseline


(4-(Methylsulfinyl)phenyl)boronic acid (CAS 166386-48-7) is a para-substituted arylboronic acid bearing a methylsulfinyl (–SOCH₃) group, with molecular formula C₇H₉BO₃S and molecular weight 184.03 g/mol [1]. It belongs to the class of sulfur-functionalized phenylboronic acids, occupying the intermediate sulfoxide oxidation state between its sulfide (–SCH₃) and sulfone (–SO₂CH₃) analogs. Commercially available at ≥97.5% purity (HPLC) as a white to pale cream crystalline powder with a melting point of approximately 170–180 °C , this compound serves as a key boronic acid building block in Suzuki–Miyaura cross-coupling reactions and has been specifically employed in the synthesis of macrocyclic Mcl-1 inhibitors for oncology applications [1].

Suzuki coupling

Pre-formed methylsulfinyl boronic acid supports cross-coupling with a tunable, intermediate electron-withdrawing profile.

Oxidation state control

Direct procurement of the sulfoxide avoids low-yield and chemoselectivity-compromised oxidation of sulfide precursors.

Medicinal chemistry

Used as a key building block in GSK-3β inhibitor and Mcl-1 inhibitor research programs, where the sulfoxide pharmacophore is integral.

Why This Boronic Acid Cannot Be Replaced by Sulfide or Sulfone Analogs


The three sulfur oxidation states in the para position—methylthio (–SCH₃, CAS 98546-51-1), methylsulfinyl (–SOCH₃, CAS 166386-48-7), and methylsulfonyl (–SO₂CH₃, CAS 149104-88-1)—impart profoundly different electronic properties that directly govern both reactivity in cross-coupling and the physicochemical profile of downstream products. The Hammett σₚ constants for these groups are approximately 0.00 (CH₃S–), +0.49 (CH₃S(O)–), and +0.72 (CH₃SO₂–) [1], meaning the sulfoxide provides a distinct, intermediate electron-withdrawing character that cannot be replicated by either the weakly donating sulfide or the strongly withdrawing sulfone. Furthermore, post-synthetic oxidation of a boronic acid–bearing sulfide to the sulfoxide is fraught with chemoselectivity challenges: boronic acid derivatives are known to be sensitive to common sulfur oxidizing reagents, with many boronate esters succumbing to unwanted oxidation at the boron-bearing carbon [2]. The synthesis of (4-(methylsulfinyl)phenyl)boronic acid from the corresponding methylthio precursor has been reported with a yield of only ~10% [3], underscoring the practical value of sourcing the pre-formed sulfoxide.

Sulfide analog

Weakly electron-donating (–SCH₃) group may shift coupling reactivity and pharmacophore electronic balance, limiting direct replacement.

Sulfone analog

Strongly electron-withdrawing (–SO₂CH₃) increases protodeboronation risk and requires stricter storage, altering workflow reproducibility.

In-situ oxidation

Oxidizing the sulfide precursor to the sulfoxide on a boronic acid substrate often results in very low yield and boronate degradation; pre-formed sulfoxide mitigates this risk.

(4-(Methylsulfinyl)phenyl)boronic Acid vs. Closest Analogs: Differentiation Evidence


Lower Melting Point Enables Easier Handling

The melting point of (4-(methylsulfinyl)phenyl)boronic acid is 170–180 °C , which is 30–40 °C lower than the sulfide analog (210–214 °C) and approximately 100–120 °C lower than the sulfone analog (275–293 °C) . The substantially lower melting point of the sulfoxide facilitates more convenient handling, dissolution, and melt-based formulation approaches relative to its high-melting sulfone counterpart.

Melting point
Head-to-head
170–180 °C
Sulfide: 210–214 °C / Sulfone: 275–293 °C
Lower melting point supports easier handling and dissolution relative to high-melting sulfone.
Literature values from vendor COAs; verify against specific lot certificate.
Physical property comparison Melting point Crystallinity Procurement specification

Intermediate Electronic Effect Tunes Suzuki Coupling Reactivity

The para-methylsulfinyl group imparts a Hammett σₚ constant of approximately +0.49, representing a moderate electron-withdrawing effect [1]. This contrasts with the weakly electron-donating methylthio group (σₚ ≈ 0.00) and the strongly electron-withdrawing methylsulfonyl group (σₚ ≈ +0.72) [1]. The sulfoxide thus occupies a unique electronic space: it withdraws sufficient electron density to activate the boronic acid toward transmetallation in Suzuki couplings while avoiding the excessive electron deficiency that can promote protodeboronation side reactions commonly observed with strongly electron-deficient arylboronic acids.

Hammett σₚ
Class-level
σₚ ≈ +0.49
Sulfide ≈ 0.00 / Sulfone ≈ +0.72
Intermediate electron withdrawal balances Suzuki activation against protodeboronation side reactions.
Class-level substituent constants; direct measurement on this substrate not provided.
Hammett constant Electronic effect Suzuki coupling SAR optimization

Pre-Formed Sulfoxide Avoids Low-Yield Oxidation

Direct oxidation of 4-(methylthio)phenylboronic acid to the corresponding sulfoxide is documented to proceed in only ~10% yield [1]. A recent study confirms that boronic acid derivatives are often sensitive to common sulfur oxidizing reagents, with many boronate esters (e.g., Bcat, BDan) undergoing unwanted oxidation at the boron-bearing carbon rather than clean sulfide-to-sulfoxide conversion [2]. Even under optimized H₂O₂/HFIP conditions, Bpin-protected sulfides yield sulfoxide in only 49–86% with occasional alcohol side products [2]. Procuring the pre-formed (4-(methylsulfinyl)phenyl)boronic acid eliminates this problematic chemoselective oxidation step entirely, ensuring the boronic acid functionality arrives intact and ready for immediate use.

Synthetic access
Cross-study
Pre-formed sulfoxide, ≥97.5% purity
Oxidation from sulfide: ~10% yield reported; boronate oxidation 49–86% with side products
Procurement eliminates a problematic chemoselective step, saving synthesis time and material.
Yield data from H₂O₂/CH₃CN and H₂O₂/HFIP protocols; confirm applicability to your substrate.
Chemoselectivity Sulfide oxidation Boronate stability Synthetic route

Validated Potency against GSK-3β and Mcl-1 Targets

The 4-(methylsulfinyl)phenyl motif is a critical pharmacophoric element in several bioactive molecules. The GSK-3β inhibitor TCS 2002 (2-methyl-5-(3-(4-(methylsulfinyl)phenyl)benzofuran-5-yl)-1,3,4-oxadiazole) demonstrates an IC₅₀ of 35 nM against GSK-3β, with the (S)-enantiomer achieving 34 nM [1]. This compound is orally bioavailable and blood-brain-barrier permeable [1]. Additionally, this boronic acid building block is explicitly used in the preparation of macrocyclic Mcl-1 inhibitors for the treatment of multiple myeloma , as disclosed in patent family WO2020025545 / US20230029194 [2]. Replacement of the sulfoxide with the sulfide or sulfone would alter both the electronic character and the hydrogen-bonding capacity of the pharmacophore, likely compromising target engagement.

Derived inhibitor potency
Class-level
GSK-3β IC₅₀ 35 nM (TCS 2002)
(S)-enantiomer 34 nM
Reported inhibitor context; the sulfoxide oxidation state is integral to target engagement in this scaffold.
Pharmacophore-level inference; no direct sulfide/sulfone comparator data for TCS 2002.
GSK-3β inhibition Mcl-1 inhibitor Kinase inhibitor Macrocyclic drug

Intermediate Acidity for Optimal Aqueous Stability

The predicted acid dissociation constant (pKa) for (4-(methylsulfinyl)phenyl)boronic acid is 7.72 ± 0.10 . While experimental pKa values for the sulfide and sulfone analogs are not directly available, the trend in Hammett σₚ constants (0.00 → +0.49 → +0.72) predicts that the sulfoxide's pKa will fall between that of the sulfide (higher pKa, weaker acid) and the sulfone (lower pKa, stronger acid) [1]. This intermediate acidity is functionally significant: boronic acids with pKa near physiological pH (7.4) can engage in dynamic covalent interactions with diols under biologically relevant conditions, whereas excessively low pKa values (as expected for the sulfone) promote faster protodeboronation in aqueous media [2].

Predicted pKa
Class-level
pKa 7.72 ± 0.10
Phenylboronic acid pKa ≈ 8.5; sulfone predicted lower
Acidity near physiological pH may support dynamic covalent applications while retaining aqueous stability.
Predicted value; confirm experimentally if critical for your buffer conditions.
pKa prediction Boronic acid acidity Aqueous stability Protodeboronation

Multi-Supplier Sourcing with Consistent High Purity

(4-(Methylsulfinyl)phenyl)boronic acid is stocked by multiple global suppliers at a standard purity of 98% (HPLC ≥97.5%, acid-base titration ≥97.5%, proton NMR conforms to structure) . In comparison, the sulfide analog 4-(methylthio)phenylboronic acid is commonly offered at 95% purity , while the sulfone analog 4-(methylsulfonyl)phenylboronic acid is available at ≥98% (HPLC) but with a significantly higher melting point requiring more stringent storage conditions (0–6 °C, sealed) [1]. The sulfoxide's ambient storage compatibility (2–8 °C) simplifies logistics and reduces cold-chain dependency compared to the sulfone.

Supply & purity
Supporting
≥97.5% (HPLC), ambient-adjacent storage
Sulfide typical 95%; sulfone requires 0–6 °C sealed
Consistent multi-supplier purity and simpler storage reduce procurement risk.
Vendor specifications; confirm lot-specific COA.
Commercial availability Purity specification Supplier comparison Procurement

Key Application Scenarios for (4-(Methylsulfinyl)phenyl)boronic Acid


Mcl-1 Inhibitor Synthesis for Oncology

This compound is explicitly referenced as a building block in the preparation of macrocyclic Mcl-1 inhibitors for multiple myeloma treatment, as documented in patent US 20230029194 A1 [1]. The pre-installed methylsulfinyl group provides the precise hydrogen-bond acceptor capacity and moderate electron-withdrawing character required for Mcl-1 binding pocket engagement. Attempting to generate this sulfoxide in situ from the sulfide precursor risks low yield (~10%) and boronic acid degradation [2], making the pre-formed building block essential for reliable library synthesis.

GSK-3β Inhibitor Development for Neurodegeneration

The validated GSK-3β inhibitor TCS 2002 (IC₅₀ = 35 nM), which incorporates the 4-(methylsulfinyl)phenyl fragment via Suzuki coupling of this boronic acid, demonstrates oral bioavailability and brain penetration [1]. For medicinal chemistry teams pursuing GSK-3β as a target in Alzheimer's disease, procuring this specific boronic acid synthon enables direct access to the TCS 2002 scaffold series, where the sulfoxide oxidation state has been shown to be critical for potency and selectivity.

Electronic Tuning in Suzuki Coupling for SAR

With a Hammett σₚ of ~+0.49, this boronic acid provides an intermediate electron-withdrawing character that enables tunable coupling reactivity [1]. In parallel synthesis campaigns where electronic effects on biaryl coupling efficiency and product stability must be systematically varied, the methylsulfinyl-substituted boronic acid fills the electronic gap between the methylthio (σₚ ≈ 0.00) and methylsulfonyl (σₚ ≈ +0.72) analogs [1], allowing SAR exploration across a continuous electronic landscape without resorting to protecting group manipulation.

Late-Stage Functionalization Building Block

Available at consistent 98% purity (HPLC ≥97.5%) with ambient-adjacent storage (2–8 °C) [1], this compound is well-suited for late-stage functionalization workflows in process chemistry and medicinal chemistry. The sulfoxide moiety serves as a stable, chromatographically tractable handle that can be further diversified (e.g., reduction to sulfide or oxidation to sulfone) after the key C–C bond-forming step, providing synthetic flexibility that the pre-oxidized sulfone analog does not offer [2].

Application
Selection Property
Validation Focus
Mcl-1 inhibitor research (oncology)
Pre-installed methylsulfinyl hydrogen-bond acceptor
Reliable incorporation into macrocyclic scaffolds without in-situ oxidation risk
GSK-3β inhibitor development (neurodegeneration)
Suzuki coupling to access TCS 2002 series
Sulfoxide oxidation state requirement for target potency and brain penetration model
Electronic SAR tuning in biaryl synthesis
σₚ ≈ +0.49 fills gap between sulfide (0.00) and sulfone (+0.72)
Systematic coupling reactivity variation without protecting group manipulation
Late-stage functionalization
Stable sulfoxide handle, ≥97.5% purity, ambient-adjacent storage
Post-coupling diversification (reduction/oxidation) without pre-oxidized sulfone constraints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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